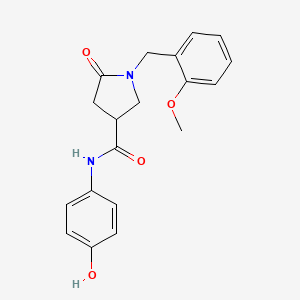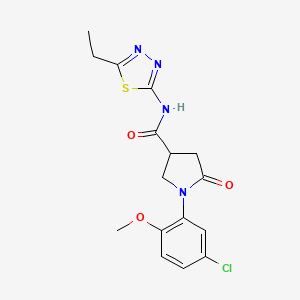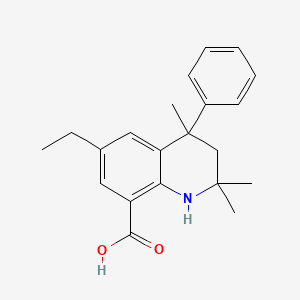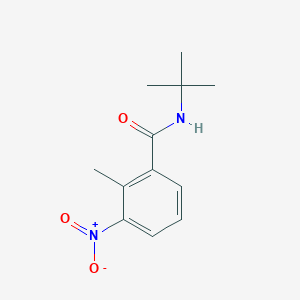
N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyphenyl group, and a methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxyphenyl Group: This step involves the reaction of the pyrrolidine intermediate with a hydroxyphenyl derivative under suitable conditions.
Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction, where the methoxybenzyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide: Lacks the methoxy group, which may affect its binding properties.
N-(4-hydroxyphenyl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide: Contains a chloro group instead of a methoxy group, which may alter its reactivity and biological activity.
Uniqueness
N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the hydroxyphenyl and methoxybenzyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-5-3-2-4-13(17)11-21-12-14(10-18(21)23)19(24)20-15-6-8-16(22)9-7-15/h2-9,14,22H,10-12H2,1H3,(H,20,24) |
InChI Key |
DPOHLQSIQZZWNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11027743.png)
![4,4,6,8-Tetramethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11027748.png)
![Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11027752.png)


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B11027768.png)
![methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11027775.png)
![ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11027786.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11027797.png)

![6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11027815.png)
![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027816.png)
